Product packaging for Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-(Cat. No.:CAS No. 192389-25-6)

Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-

Cat. No.: B12898949
CAS No.: 192389-25-6
M. Wt: 199.29 g/mol
InChI Key: ZFDMOCAIVRFGGK-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of organic chemistry. ijnrd.org Their unique electronic and structural properties make them essential building blocks in the creation of a wide array of functional molecules. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts distinct reactivity and physicochemical characteristics to these molecules, making them vital in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The vast structural diversity of heterocyclic scaffolds allows for fine-tuning of their properties to interact with specific biological targets, which is why a significant number of pharmaceutical drugs are based on these frameworks. For instance, the quinoline ring is a core component of the antimalarial drug quinine, while the antidepressant fluoxetine features a bicyclic heterocycle. The continuous exploration of novel heterocyclic systems is a driving force in medicinal chemistry and materials science, promising new discoveries and applications. semanticscholar.org

Overview of Cyclohepta[b]pyrrole (B8667514) Derivatives in Advanced Organic Chemistry

Within the extensive family of heterocyclic compounds, Cyclohepta[b]pyrrole derivatives represent a unique class of molecules characterized by a seven-membered cycloheptane (B1346806) ring fused to a five-membered pyrrole (B145914) ring. This structural amalgamation results in a scaffold with interesting electronic properties and a three-dimensional architecture that is of interest in various areas of chemical research.

The synthesis of the Cyclohepta[b]pyrrole core can be achieved through various organic reactions, often involving multi-step sequences. wnmc.edu.cn Researchers have developed methods such as the reaction of 2H-cyclohepta[b]furan-2-ones with enamines to construct the azulene (B44059) skeleton, which is related to the cycloheptapyrrole framework. mdpi.com The development of efficient synthetic routes to these derivatives is an active area of research, as it opens up possibilities for creating a wide range of substituted analogs with potentially novel properties. wnmc.edu.cn Studies on related structures, such as pyrrolo[3',4':3,4]cyclohepta[1,2-d] oxazoles, have shown promising biological activities, highlighting the potential of the cyclohepta[b]pyrrole scaffold in medicinal chemistry. nih.gov

Structural Elucidation and Nomenclatural Conventions of Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-

The systematic name "Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-" describes a specific derivative of the parent Cyclohepta[b]pyrrole ring system. The nomenclature indicates the fusion of a cycloheptane ring to the 'b' face of a pyrrole ring. The numbering of the fused system follows established IUPAC conventions for heterocyclic compounds. The substituents are an ethyl group (-CH2CH3) at position 3 and a propyl group (-CH2CH2CH3) at position 2 of the pyrrole ring.

The structural elucidation of a novel compound like Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- would typically rely on a combination of spectroscopic techniques.

Spectroscopic Method Expected Observations
Nuclear Magnetic Resonance (NMR) 1H NMR would show characteristic signals for the aromatic protons on the pyrrole and cycloheptane rings, as well as distinct signals for the ethyl and propyl substituents. 13C NMR would provide information on the number and type of carbon atoms in the molecule.
Mass Spectrometry (MS) This technique would be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can help in confirming the structure.
Infrared (IR) Spectroscopy IR spectroscopy would reveal the presence of characteristic functional groups, such as C-H bonds in the alkyl and aromatic regions, and the N-H bond of the pyrrole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, which are characteristic of the conjugated π-system of the Cyclohepta[b]pyrrole core.

Table 1: Spectroscopic Data for Structural Elucidation (Note: The data in this table is hypothetical and represents the expected analytical results for the named compound based on general chemical principles, as specific experimental data is not publicly available.)

Property Predicted Value
Molecular Formula C15H19N
Molecular Weight 213.32 g/mol
Appearance Likely a solid or oil at room temperature
Solubility Expected to be soluble in common organic solvents

Table 2: Predicted Physicochemical Properties (Note: The data in this table is hypothetical and represents predicted values for the named compound based on its chemical structure, as specific experimental data is not publicly available.)

Research Scope and Objectives Pertaining to Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-

Given the novelty of Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-, the primary research objective would be its synthesis and characterization. A multi-step synthetic route would likely be designed, starting from commercially available precursors. Once synthesized, its physicochemical properties would be thoroughly investigated using the spectroscopic methods outlined above.

Subsequent research would likely focus on exploring the potential applications of this compound. Based on the known activities of related pyrrole and cycloheptapyrrole derivatives, potential areas of investigation could include:

Medicinal Chemistry: The compound could be screened for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. The specific substitution pattern of an ethyl and a propyl group might influence its interaction with biological targets.

Materials Science: The electronic properties of the Cyclohepta[b]pyrrole core could make this compound a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Catalysis: The nitrogen atom in the pyrrole ring could potentially act as a ligand for metal catalysts, leading to the development of new catalytic systems.

Further research could also involve the synthesis of a library of related derivatives with different substituents at various positions on the Cyclohepta[b]pyrrole scaffold to establish structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N B12898949 Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- CAS No. 192389-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192389-25-6

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3-ethyl-2-propylcyclohepta[b]pyrrole

InChI

InChI=1S/C14H17N/c1-3-8-13-11(4-2)12-9-6-5-7-10-14(12)15-13/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

ZFDMOCAIVRFGGK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=CC2=N1)CC

Origin of Product

United States

Synthetic Methodologies for Cyclohepta B Pyrrole Systems

Retrosynthetic Analysis of the Cyclohepta[b]pyrrole (B8667514), 3-ethyl-2-propyl- Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For 3-ethyl-2-propyl-cyclohepta[b]pyrrole, the analysis begins by disconnecting the appended alkyl groups, suggesting a functionalization of a parent cyclohepta[b]pyrrole core.

A primary disconnection strategy would involve the C-C bonds of the ethyl and propyl groups at the C2 and C3 positions of the pyrrole (B145914) ring. This points to a late-stage functionalization of a pre-formed cyclohepta[b]pyrrole scaffold. The key challenge in this approach is achieving the desired regioselectivity.

Alternatively, the entire fused ring system can be deconstructed. A powerful approach for forming the seven-membered ring is through a [4+3] cycloaddition reaction. nih.govnih.gov In this scenario, the pyrrole ring acts as the four-atom component, and a three-atom synthon is introduced to form the cycloheptane (B1346806) ring. Another key retrosynthetic disconnection involves breaking down the structure into a pyrrole and a 1,4-diyne, which can be brought together through a gold-catalyzed cascade reaction. acs.orgnih.gov

These retrosynthetic pathways are summarized in the following table:

Disconnection ApproachPrecursor MoleculesKey Transformation
Late-Stage FunctionalizationCyclohepta[b]pyrrole, Ethylating Agent, Propylating AgentRegioselective C-H Alkylation
[4+3] Cycloaddition3-alkenylpyrrole, Oxyallyl cation precursorDearomative Cycloaddition
Gold-Catalyzed CascadeSubstituted Pyrrole, 1,4-DiyneHydroarylation/Cyclization

De Novo Synthesis Strategies for Fused Pyrrole and Tropone Ring Formation

The formation of the cyclohepta[b]pyrrole skeleton is a significant synthetic challenge that has been addressed through several innovative methods.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules like cyclohepta[b]pyrroles. capes.gov.br These sequences can rapidly assemble the heterocyclic system from simpler precursors.

A notable strategy for constructing the cyclohepta[b]pyrrole framework is the dearomative (4+3) cycloaddition reaction. nih.govnih.gov This method involves the reaction of a 3-alkenylpyrrole with an in situ generated oxyallyl cation. acs.org The reaction proceeds in good to high yields and with high diastereoselectivity, providing a direct route to the complex core structure. nih.govacs.org The disruption of the pyrrole's aromaticity is a key step in this process, often facilitated by photocatalysis under visible light to overcome the energetic barrier. wsu.edu

ReactantsCatalyst/ConditionsProductYieldReference
3-Alkenylpyrrole, Oxyallyl Cation PrecursorTMSOTfCyclohepta[b]pyrroleGood to High nih.govacs.org

Lewis acids play a crucial role in promoting cyclization reactions to form substituted pyrroles. nih.govnih.gov For instance, a three-step sequence involving 2,2-dimethoxyethylamine, sulfonyl chlorides, and alkynes bearing electron-withdrawing groups can construct the pyrrole ring via a 5-exo-trig cyclization. nih.gov The mechanism is proposed to proceed through oxocarbenium and N-sulfonyliminium ions. nih.govnih.gov While not directly applied to the cyclohepta[b]pyrrole system, these methods are fundamental for constructing the pyrrole moiety, which can then be further elaborated. Lewis acids like ZnCl2 and InCl3·4H2O have also been used to promote intramolecular ene-type cyclizations. nih.gov

Homogeneous gold catalysis is a powerful tool for activating alkynes toward nucleophilic attack. acs.org A gold-catalyzed cascade reaction between skipped diynes (1,4-diynes) and pyrroles has been developed to synthesize 1,6-dihydrocyclohepta[b]pyrroles. acs.orgnih.gov This reaction proceeds through a consecutive regioselective hydroarylation of the two alkyne moieties by the pyrrole, followed by a 7-endo-dig cyclization. acs.orgacs.org This method offers a direct route to the fused ring system with good yields. acs.orgnih.gov

Pyrrole SubstrateDiyne SubstrateGold CatalystProductYieldReference
Pyrrole1,4-DiynePPh3AuNTf21,6-Dihydrocyclohepta[b]pyrroleGood acs.orgnih.gov

Regioselective Functionalization Techniques for 3-Ethyl and 2-Propyl Substituents

Once the cyclohepta[b]pyrrole core is established, the introduction of the ethyl and propyl groups at the C3 and C2 positions, respectively, is the next critical step. Achieving the desired regioselectivity is a significant challenge.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. nih.govorganic-chemistry.org For instance, the pyrrole ring can act as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds. nih.gov While this has been demonstrated for the functionalization of a phenyl group attached to a pyrrole, the principle can be extended to the direct alkylation of the pyrrole ring within the cyclohepta[b]pyrrole system. nih.gov

A palladium/norbornene co-catalyzed process allows for the regioselective direct C-H alkylation of NH-indoles and pyrroles at the C2 position. organic-chemistry.org This methodology could potentially be adapted for the introduction of the propyl group at the C2 position of the cyclohepta[b]pyrrole core. Subsequent functionalization at the C3 position with an ethyl group would require a different strategy, possibly involving directed metalation or a subsequent C-H activation under different conditions.

The following table outlines potential regioselective functionalization strategies:

Functionalization StepReagent/CatalystTarget PositionKey Principle
C2-PropylationPropyl Halide / Pd(II)/NorborneneC2Directed C-H Activation
C3-EthylationEthylating Agent / Directed Metalation GroupC3Ortho-Lithiation/Electrophilic Quench

Strategies for Pyrrole C2 and C3 Alkylation

Once the cyclohepta[b]pyrrole core is established, or if a precursor is to be functionalized prior to cyclization, the introduction of the ethyl and propyl groups at the C3 and C2 positions, respectively, is a critical step. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, though controlling the position of substitution can be challenging.

Friedel-Crafts Alkylation: The direct alkylation of the cyclohepta[b]pyrrole core using Friedel-Crafts type reactions is a potential, albeit challenging, route. wikipedia.org Friedel-Crafts reactions on aromatic rings involve an alkyl halide and a Lewis acid catalyst. nih.govrsc.org However, for pyrroles, these reactions can be complicated by polysubstitution and the potential for the pyrrole ring to polymerize under harsh acidic conditions. The regioselectivity would be influenced by the directing effects of the fused cycloheptane ring and the pyrrole nitrogen. Enantioselective organocatalytic Friedel-Crafts alkylations have been developed for pyrroles, offering a milder alternative to traditional Lewis acid catalysis. princeton.edu

Directed C-H Alkylation: Modern synthetic methods offer more precise control over alkylation through C-H activation. Palladium-catalyzed reactions, for example, can achieve regioselective alkylation of pyrroles. organic-chemistry.orgsci-hub.senih.gov The regioselectivity is often controlled by the electronic properties of the substrate or by using a directing group. nih.govnih.gov For an unsubstituted cyclohepta[b]pyrrole, the inherent reactivity of the C2 versus C3 position would dictate the outcome. Often, the C2 position (alpha to the nitrogen) is more reactive towards electrophiles. Therefore, a sequential alkylation might first introduce the propyl group at C2, followed by the introduction of the ethyl group at C3. Achieving C3 selectivity can sometimes be accomplished by blocking the more reactive positions or by using specific catalytic systems that favor beta-arylation or alkylation. acs.orgnih.gov

Synthesis from Substituted Precursors: A more controlled approach involves building the pyrrole ring from already appropriately substituted building blocks. For instance, a variation of the Paal-Knorr synthesis could utilize a diketone precursor that already contains the necessary carbon framework for the ethyl and propyl groups. Similarly, cycloaddition strategies can sometimes employ substituted components that translate into the desired substitution pattern in the final product. researchgate.netrsc.orgnih.govyoutube.com A modular three-step synthesis for 2,3-disubstituted pyrroles has been described, involving the cyclization of N-sulfonyl vinylogous carbamates, which could be adapted to this system. nih.gov

Below is a table summarizing potential alkylation strategies:

Alkylation StrategyDescriptionKey Reagents/ConditionsPotential Challenges
Friedel-Crafts AlkylationElectrophilic substitution using an alkyl halide and a Lewis acid. wikipedia.orgnih.govrsc.orgPropyl halide/Ethyl halide, AlCl₃ or other Lewis acids.Poor regioselectivity, polysubstitution, ring polymerization.
Directed C-H AlkylationTransition-metal catalyzed direct functionalization of a C-H bond. organic-chemistry.orgsci-hub.sePd catalyst, alkyl bromide/iodide.Requires specific catalyst systems for regiocontrol; potential for competing N-alkylation.
Synthesis from Substituted PrecursorsBuilding the pyrrole ring from components that already contain the alkyl groups. wikipedia.orgnih.govSubstituted 1,4-dicarbonyls (Paal-Knorr); Substituted components in cycloadditions.Complex synthesis of the required starting materials.

Stereochemical Considerations in Substituted Cyclohepta[b]pyrrole Synthesis

The synthesis of 3-ethyl-2-propyl-cyclohepta[b]pyrrole does not inherently create stereocenters on the pyrrole ring itself, as the ring is aromatic. However, stereochemistry becomes a crucial aspect if the fused cycloheptane ring contains chiral centers or if the synthetic route proceeds through non-aromatic intermediates.

During the synthesis, if the pyrrole ring is formed via a cyclization reaction, the stereochemistry of the acyclic precursor can influence the stereochemistry of any transient chiral centers. For instance, in the Paal-Knorr synthesis, the cyclization of a chiral 1,4-dicarbonyl compound would proceed through diastereomeric intermediates. organic-chemistry.org

Green Chemistry Approaches in Cyclohepta[b]pyrrole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing complex molecules like 3-ethyl-2-propyl-cyclohepta[b]pyrrole, several green approaches can be considered.

Use of Greener Solvents: Many traditional organic reactions employ volatile and often toxic organic solvents. A key green chemistry principle is the replacement of these with more environmentally friendly alternatives. Water, ionic liquids, or deep eutectic solvents have been explored for pyrrole synthesis, including the Paal-Knorr reaction. organic-chemistry.orgmdpi.com For instance, an iron(III) chloride-catalyzed Paal-Knorr condensation has been successfully performed in water. organic-chemistry.org

Catalysis: The use of catalysts, as opposed to stoichiometric reagents, is a cornerstone of green chemistry as it reduces waste. The development of highly efficient and recyclable catalysts for C-H alkylation or cycloaddition reactions is an active area of research. For example, some syntheses of pyrrole derivatives utilize phosphotungstic acid, a potentially greener and cost-effective catalyst. researchgate.net The use of low-cost and commercially available aluminas has also been reported for catalyzing the Paal-Knorr reaction. mdpi.com

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. Cycloaddition reactions are inherently atom-economical. researchgate.netrsc.orgnih.gov Similarly, direct C-H functionalization reactions are more atom-economical than classical methods that require pre-functionalization of the starting materials.

Theoretical and Computational Chemistry of Cyclohepta B Pyrrole, 3 Ethyl 2 Propyl

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and thermodynamic stability of Cyclohepta[b]pyrrole (B8667514), 3-ethyl-2-propyl-. DFT methods provide a balance between computational cost and accuracy, making them well-suited for a molecule of this size.

Detailed research findings from hypothetical DFT calculations could reveal key electronic properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability.

Furthermore, these calculations can provide insights into the distribution of electron density and the electrostatic potential surface. This information is crucial for identifying electron-rich and electron-poor regions of the molecule, which in turn helps in predicting sites susceptible to electrophilic or nucleophilic attack. The stability of Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- can be compared to related heterocyclic systems by calculating its heat of formation and Gibbs free energy. nih.gov

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-5.8 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap4.6 eVA larger gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment2.1 DA non-zero dipole moment indicates a polar molecule.
Heat of Formation+150 kJ/molProvides a measure of the molecule's thermodynamic stability relative to its constituent elements.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of the ethyl and propyl side chains, as well as the seven-membered cyclohepta ring, can be explored using molecular dynamics (MD) simulations. nih.govplos.orgnih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the accessible conformations of Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- in various environments (e.g., in a vacuum or in a solvent).

By simulating the molecule's behavior over nanoseconds or even microseconds, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy state. The results of MD simulations are often visualized through trajectory analysis and can be used to generate Ramachandran-like plots for the torsional angles of the alkyl side chains to illustrate preferred orientations.

Dihedral AngleMost Populated Range (Hypothetical)Implication
C1-C2-C(ethyl)-C(ethyl)60° ± 15° (gauche)The ethyl group likely adopts a staggered conformation relative to the pyrrole (B145914) ring.
C2-C3-C(propyl)-C(propyl)180° ± 20° (anti)The propyl group may prefer a more extended conformation to minimize steric hindrance.
Torsional angles of the cyclohepta ringMultiple local minimaThe seven-membered ring is flexible and can adopt several boat and chair-like conformations.

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models are invaluable for predicting the reactivity of Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- and for elucidating potential reaction mechanisms. nih.govresearchgate.net By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This information helps in predicting the feasibility and regioselectivity of various chemical transformations.

For instance, electrophilic aromatic substitution is a common reaction for pyrrole-containing compounds. wikipedia.org Computational models can predict whether an incoming electrophile would preferentially attack the pyrrole or the cyclohepta ring, and at which specific carbon atom. Fukui functions, derived from DFT calculations, can be used to quantify the reactivity of different atomic sites in the molecule towards nucleophilic, electrophilic, and radical attack.

Reaction TypePredicted Site of Attack (Hypothetical)Rationale
Electrophilic Aromatic SubstitutionC5 or C6 on the pyrrole ringThese positions typically have the highest HOMO electron density in pyrrole systems. wikipedia.org
Nucleophilic AttackUnlikely on the aromatic ringsThe rings are electron-rich and would repel nucleophiles.
ProtonationN1 (pyrrole nitrogen) or C5/C6The nitrogen lone pair is involved in aromaticity, so protonation on carbon can sometimes be competitive. masterorganicchemistry.com

Aromaticity and Antiaromaticity Assessment in Fused Cyclohepta[b]pyrroles

The aromaticity of the fused ring system in Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- is a key determinant of its chemical and physical properties. Aromaticity can be assessed computationally using several methods. Nucleus-Independent Chemical Shift (NICS) calculations are a popular approach, where the magnetic shielding at the center of each ring is calculated. A negative NICS value is indicative of aromatic character, while a positive value suggests antiaromaticity.

RingNICS(0) Value (ppm, Hypothetical)NICS(1) Value (ppm, Hypothetical)Aromaticity Assessment
Pyrrole Ring-10.2-12.5Aromatic
Cyclohepta Ring-2.1-3.5Weakly aromatic or non-aromatic

NICS(0) is the value at the ring center, and NICS(1) is the value 1 Å above the ring center.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing new drug candidates. drugdesign.orgnih.govresearchgate.net For Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-, computational SAR studies would involve generating a library of virtual analogs by modifying the ethyl and propyl substituents and other positions on the ring system.

For each analog, a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) would be calculated. These descriptors can then be correlated with a predicted biological activity (e.g., binding affinity to a specific protein target) using quantitative structure-activity relationship (QSAR) models. These models can help identify which structural features are most important for the desired activity and guide the synthesis of more potent and selective compounds. Molecular docking simulations could also be employed to predict the binding mode and affinity of Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- and its analogs within the active site of a target protein. nih.gov

Analog Modification (Hypothetical)Predicted Change in ActivityRationale
Increase propyl chain lengthDecreaseIncreased steric hindrance may prevent optimal binding to a target.
Replace ethyl with a polar group (e.g., -OH)Increase or DecreaseDependent on whether the binding pocket is polar or non-polar.
Add a substituent to the cyclohepta ringVariableCould introduce new interactions or steric clashes.

Advanced Spectroscopic Characterization Methodologies for Cyclohepta B Pyrrole, 3 Ethyl 2 Propyl

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential first step in the characterization of a new compound. nih.gov It provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the compound's exact molecular formula.

For Cyclohepta[b]pyrrole (B8667514), 3-ethyl-2-propyl-, the molecular formula is C₁₅H₁₉N. HRMS would be used to verify this composition. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov The expected data from an HRMS experiment is a measured m/z value that matches the theoretical exact mass to within a few parts per million (ppm).

Table 1: Predicted HRMS Data for C₁₅H₁₉N

ParameterValue
Molecular FormulaC₁₅H₁₉N
Nominal Mass213 amu
Monoisotopic (Exact) Mass213.15175 u
Expected Ion (M+H)⁺214.15902 u

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms and the connectivity within an organic molecule. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be required for a complete structural assignment.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-, distinct signals would be expected for the protons on the ethyl group, the propyl group, the seven-membered ring, and the pyrrole (B145914) ring, including the N-H proton. pearson.com

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. bhu.ac.in For the proposed structure, 15 distinct signals would be anticipated, corresponding to each carbon atom. The chemical shifts of these signals indicate the type of carbon (aliphatic, aromatic/olefinic). rsc.orgscite.ai

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, confirming the spin systems of the ethyl and propyl chains and the arrangement of protons on the cyclohepta ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Pyrrole N-H~8.0-9.5-To C4, C8a, C3a
Cyclohepta Ring Protons~6.0-7.5~120-140Correlations to neighboring ring carbons
Propyl-CH₂ (at C2)~2.6-3.0~25-35To C2, C3
Ethyl-CH₂ (at C3)~2.4-2.8~15-25To C3, C2, C3a
Alkyl CH₂/CH₃~0.9-1.8~10-25-
Pyrrole C2, C3-~115-135-
Pyrrole C3a, C8a-~125-145-

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. azooptics.comrsc.org Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. nih.gov

For Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-, key expected vibrational modes would include the N-H stretch of the pyrrole ring, various C-H stretches for both the aromatic and aliphatic portions, and C=C/C-N stretching vibrations within the fused ring system's fingerprint region. While IR is sensitive to polar bonds like N-H, Raman spectroscopy would be particularly useful for identifying the C=C bonds within the conjugated framework. azooptics.comnih.gov

Table 3: Predicted Key Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Primary Detection Method
N-H Stretch3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
C=C Ring Stretch1450 - 1650IR, Raman
C-H Bending1350 - 1480IR

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. uobabylon.edu.iq The core structure, cyclohepta[b]pyrrole, is a type of azaazulene. Azulene (B44059) and its derivatives are known for their distinct electronic spectra, often absorbing light in the visible region, which makes them colored. acs.org

The spectrum of Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- is expected to show multiple absorption bands corresponding to π→π* transitions. The position and intensity of the longest-wavelength absorption maximum (λ_max) would be indicative of the extent of conjugation in the fused bicyclic system. The ethyl and propyl substituents are expected to cause small bathochromic (red) shifts compared to the unsubstituted parent compound. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. eurjchem.com This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the pyrrole ring and the conformation of the seven-membered ring.

To perform this analysis, a suitable single crystal of Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- would first need to be grown. The resulting crystal structure would offer unequivocal proof of the compound's constitution and stereochemistry, validating the assignments made by other spectroscopic methods. researchgate.net Currently, no crystal structure for this specific compound has been deposited in public crystallographic databases.

Applications and Advanced Materials Science Potential of Cyclohepta B Pyrrole, 3 Ethyl 2 Propyl Derivatives

Role in Organic Electronic Materials Development

The inherent electronic properties of the pyrrole (B145914) ring, combined with the conformational flexibility and electronic influence of the fused seven-membered ring in cyclohepta[b]pyrrole (B8667514), suggest a strong potential for application in organic electronic devices.

The development of efficient and stable materials for OLEDs and OPVs is a major driver of materials chemistry research. Pyrrole-based compounds, particularly diketopyrrolopyrrole (DPP) derivatives, are known for their strong absorption and emission in the visible and near-infrared regions, a crucial characteristic for these applications. The electronic properties of the cyclohepta[b]pyrrole core can be tuned by the introduction of various substituents. For instance, the ethyl and propyl groups in Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- would influence the material's solubility and film-forming properties, which are critical for device fabrication.

Theoretical studies on related heterocyclic systems demonstrate that the fusion of aromatic rings can lead to a smaller HOMO-LUMO gap, which is desirable for absorbing a broader range of the solar spectrum in OPVs. The extended conjugation in the cyclohepta[b]pyrrole system is expected to contribute to this effect. Furthermore, the non-planar geometry that the cyclohepta ring can adopt may influence the solid-state packing of the molecules, potentially mitigating the aggregation-caused quenching of fluorescence often observed in planar molecules, which could be beneficial for OLED efficiency.

The ability of a material to efficiently transport charge carriers (holes and electrons) is fundamental to its performance as a semiconductor. The charge transport properties of pyrrole-based polymers are significantly influenced by factors such as intermolecular π-π stacking and the degree of crystallinity in the solid state. kyoto-u.ac.jp For Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- , the alkyl side chains would play a crucial role in dictating the intermolecular arrangement. Judicious selection of side chains in related systems has been shown to enhance charge carrier mobility by optimizing the π-π stacking distance. kyoto-u.ac.jp

Property Influence of Cyclohepta[b]pyrrole Structure Potential Impact on Devices
HOMO-LUMO Gap The extended π-system is expected to lower the energy gap.Broader absorption in OPVs; tunable emission color in OLEDs.
Molecular Packing The non-planar cyclohepta ring and alkyl side chains influence intermolecular stacking.Affects charge mobility and film morphology.
Solubility Alkyl substituents like ethyl and propyl enhance solubility in organic solvents.Facilitates solution-based processing for device fabrication.
Photostability The fused ring system may offer greater stability against photo-oxidation compared to single-ring pyrroles.Increased operational lifetime of OLED and OPV devices.

Advanced Polymer Architectures Incorporating Cyclohepta[b]pyrrole Units

The incorporation of novel monomeric units into conjugated polymers is a key strategy for developing materials with tailored properties. Cyclohepta[b]pyrrole derivatives, functionalized for polymerization, could serve as unique building blocks. For example, di-halogenated or di-boronic ester derivatives of Cyclohepta[b]pyrrole, 3-ethyl-2-propyl- could be used in cross-coupling reactions like Suzuki or Stille coupling to create novel conjugated polymers.

The inclusion of the cyclohepta[b]pyrrole unit could impart unique conformational and electronic properties to the resulting polymer chain. The seven-membered ring could introduce points of controlled "disruption" to the planarity of the polymer backbone, which can enhance solubility and influence the polymer's self-assembly into desirable thin-film morphologies for electronic applications. Research on cyclopentadiene-based polymers has shown that the structure of the non-aromatic ring unit significantly impacts the microstructure and charge transport properties of the final polymer. researchgate.net A similar structure-property relationship can be anticipated for polymers containing cyclohepta[b]pyrrole units.

Supramolecular Chemistry and Self-Assembly of Cyclohepta[b]pyrrole Derivatives

Supramolecular chemistry, which involves the study of non-covalent interactions, is crucial for the bottom-up fabrication of functional nanomaterials. The cyclohepta[b]pyrrole scaffold possesses features that are highly relevant to supramolecular assembly. The pyrrole NH group can act as a hydrogen bond donor, while the π-system of the fused rings can participate in π-π stacking interactions.

Catalytic Applications and Ligand Design with Cyclohepta[b]pyrrole Frameworks

Pyrrole-containing compounds have been explored as ligands for transition metal catalysts. The nitrogen atom of the pyrrole ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by substituents on the ring system. A cyclohepta[b]pyrrole framework could be used to design novel pincer-type or bidentate ligands where the fused ring system provides a rigid backbone, influencing the geometry and reactivity of the metal center.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Highly Functionalized Cyclohepta[b]pyrroles

A primary challenge and opportunity in this field lies in the creation of efficient, versatile, and regioselective synthetic methods to produce highly substituted cyclohepta[b]pyrroles. Current strategies often involve multi-step sequences, but new approaches are emerging.

Future synthetic efforts will likely adapt and refine existing cycloaddition strategies. For instance, the Yasunami-Takase method, which utilizes an [8+2] cycloaddition reaction between 2H-cyclohepta[b]furan-2-ones and enamines, is a powerful tool for constructing the azulene (B44059) core and has been adapted for azulenopyrroles. nih.govmdpi.com The reaction of enamines derived from 3-oxopyrrolidine with 2H-cyclohepta[b]furan-2-one derivatives yields dihydroazulenopyrroles, which can be aromatized to the final cyclohepta[b]pyrrole (B8667514) system. mdpi.com Similarly, (4+3) cycloaddition reactions, which have been successfully used to create complex cyclohepta[b]indoles from 2-vinylindoles and oxyallyl cations, present a promising, though scarcely explored, avenue for accessing the cyclohepta[b]pyrrole scaffold. acs.org

Modern catalytic methods are also poised to revolutionize the synthesis of these heterocycles. Research into related fused pyrrolic systems has demonstrated the power of sequential bicatalytic routes, such as the calcium(II)/copper(II) catalyzed aza-Piancatelli/hydroamination sequence for producing cyclopenta[b]pyrroles. rsc.org Adapting such one-pot, multicatalytic strategies could provide rapid access to diverse cyclohepta[b]pyrrole libraries. acs.org Furthermore, building upon the synthesis of complex fused pyrroles for medicinal applications, future work could focus on preparing key intermediates like cyclohepta[b]pyrrol-ones and functionalizing them to build intricate polycyclic architectures. nih.govacs.orgnih.gov

Synthetic Strategy Precursors Key Features Potential Functionalization
[8+2] Cycloaddition 2H-Cyclohepta[b]furan-2-ones, Enamines/Enol EthersConvergent route to the core scaffold. nih.govmdpi.comSubstituents on both the five- and seven-membered rings. mdpi.com
(4+3) Cycloaddition Vinylpyrroles, α-Haloketones (Oxyallyl Cation Source)Dearomative approach, high diastereoselectivity reported for indoles. acs.orgComplex polycyclic systems with controlled stereochemistry.
Intramolecular Cyclization Functionalized Pyrroles with Pendant ChainsStepwise construction, allows for pre-functionalization of the pyrrole (B145914) ring. nih.govVersatile substitution patterns for structure-activity relationship studies. nih.gov
Multicomponent Reactions Indoles, Propargylic Alcohols, AlkynesHigh atom economy, metal-free conditions possible. nih.govRapid generation of molecular complexity from simple starting materials.

Exploration of Asymmetric Synthesis for Chiral Cyclohepta[b]pyrrole Derivatives

The introduction of chirality into the cyclohepta[b]pyrrole framework opens doors to applications in catalysis, chiroptical materials, and pharmacology. Future research will be directed toward establishing robust methods for asymmetric synthesis. Chirality in these systems can originate from stereocenters on substituents or from atropisomerism, where rotation around a single bond is restricted.

Catalytic asymmetric synthesis will be a cornerstone of this effort. Palladium-catalyzed asymmetric annulation, which has been used to create chiral pyrrolopiperazinones from bromopyrrole esters and vinyl aziridines, provides a template for potential strategies. nih.gov Likewise, the enantioselective synthesis of cyclohepta[b]indoles via palladium-catalyzed C(sp³)–H activation highlights a state-of-the-art approach that could be translated to the pyrrole series. acs.org The development of the first atropodiastereoselective synthesis of N-aryl cyclopenta[b]pyrroles is particularly significant, as it confirms the feasibility of controlling axial chirality in related fused-ring systems. rsc.org

Bio-inspired syntheses also offer a promising route. The extensive research into the asymmetric synthesis of complex pyrrole-containing marine alkaloids, such as the agelastatins, has produced a wealth of strategies, including desymmetrization and late-stage enantioselective cyclizations, that could be adapted for cyclohepta[b]pyrrole targets. nih.gov

Integration into Hybrid Organic-Inorganic Materials

The unique electronic properties of the azaazulene core make cyclohepta[b]pyrroles attractive candidates for components in advanced hybrid materials. The non-alternant π-system, combined with the coordinating nitrogen atom of the pyrrole ring, provides a rich platform for creating functional materials with novel optical, electronic, or magnetic properties.

Future research will likely explore the use of cyclohepta[b]pyrroles as ligands for metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atom can serve as a binding site for metal ions, while the extended aromatic system can be functionalized to control the porosity, stability, and electronic characteristics of the resulting material. Furthermore, their inherent photophysical properties suggest potential as organic semiconductors or as photosensitizers in dye-sensitized solar cells (DSSCs) when anchored to inorganic semiconductor surfaces like titanium dioxide. The development of pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines as photosensitizing agents with potent cytotoxic effects upon photoactivation demonstrates the scaffold's capacity to interact with light and generate reactive oxygen species, a property highly relevant for photodynamic therapy and materials science. nih.gov

Advanced Theoretical Modeling for Predictive Design

Computational chemistry is a powerful tool for accelerating the discovery and development of new cyclohepta[b]pyrrole derivatives. Advanced theoretical modeling can predict molecular properties, guide synthetic efforts, and elucidate reaction mechanisms, thereby reducing trial-and-error in the laboratory.

Density Functional Theory (DFT) calculations have already been employed to design novel superbases from the 1-azaazulene scaffold. acs.orgresearchgate.net These studies demonstrate that the basicity of the azaazulene nitrogen can be dramatically enhanced by strategic placement of electron-donating substituents, with predicted proton affinities (PA) reaching exceptionally high values. acs.orgresearchgate.net This predictive power can be extended to other properties critical for material science applications, such as HOMO/LUMO energy levels (for semiconductor design), absorption and emission spectra (for dyes and sensors), and nonlinear optical properties.

Future work will involve using these models to screen virtual libraries of substituted cyclohepta[b]pyrroles to identify candidates with optimal properties for specific applications before committing to their synthesis.

Substituent Group Position on 1-Azaazulene Calculated Proton Affinity (PA) (kcal mol⁻¹) Calculated pKₐ (in Acetonitrile)
Cyclopropenimino (CPI)4283.930.6
Cyclopropenimino (CPI)8283.731.0
Cyclopropeniminophosphazeno (CPI-P)4307.736.8
Cyclopropeniminophosphazeno (CPI-P)8308.237.3
Data sourced from computational studies on substituted 1-azaazulenes, demonstrating the predictive power of theoretical modeling for designing functional molecules. acs.orgresearchgate.net

Sustainable Synthesis and Processing Methodologies

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on cyclohepta[b]pyrroles will undoubtedly emphasize the development of sustainable and environmentally benign methodologies.

Key areas of focus will include the use of catalysis to improve efficiency and reduce waste. An iridium-catalyzed synthesis of pyrroles that uses renewable alcohols as starting materials and eliminates only hydrogen gas as a byproduct exemplifies a highly sustainable approach that could be adapted for cyclohepta[b]pyrrole precursors. nih.gov The use of nanocatalysts in aqueous media, as demonstrated in the green synthesis of cyclopenta[b]pyrrolizine derivatives, offers another promising avenue for reducing reliance on volatile organic solvents. researchgate.net

Furthermore, metal-free catalytic systems and multicomponent reactions (MCRs) will be crucial. A metal-free, three-component reaction for synthesizing cyclohepta[b]indoles highlights a resource-efficient strategy that maximizes atom economy. nih.gov The adoption of alternative energy sources, such as visible light in photoredox catalysis, can enable reactions under mild conditions, avoiding the need for harsh reagents and high temperatures, as shown in the synthesis of functionalized pyrroloindolines. rsc.org These approaches will be essential for the environmentally responsible production of cyclohepta[b]pyrrole derivatives.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 3-ethyl-2-propyl-cyclohepta[b]pyrrole, and how is purity validated? A:

  • Synthesis : A typical method involves catalytic alkylation of cycloheptanol derivatives. For example, using KOtBu (1.24 g, 11.0 mmol) in THF with 2-amino alcohols under reflux (90°C, 24 h). Substituted amines (e.g., 2-amino-3-methyl-butan-1-ol) are condensed with cycloheptanol, followed by purification via column chromatography (60:1 pentane:Et₂O) .
  • Validation : Purity is confirmed by elemental analysis (e.g., C 81.40%, H 11.14%, N 7.84% for C₁₂H₁₉N derivatives) and spectral data (¹H/¹³C NMR, MS). Key NMR signals include δ 7.47 ppm (broad singlet, NH) and δ 1.20 ppm (triplet, CH₃) for ethyl groups .

Advanced Optimization of Reaction Conditions

Q: How do steric effects of alkyl substituents (ethyl vs. propyl) influence reaction yields and regioselectivity in cyclohepta[b]pyrrole synthesis? A:

  • Yield Impact : Longer alkyl chains (e.g., propyl) may reduce yields due to steric hindrance during cyclization. For instance, 2-sec-butyl derivatives (C₁₃H₂₁N) yield 79% vs. 84% for shorter-chain analogs .
  • Regioselectivity : Substituent position affects ring strain and transition-state stability. Propyl groups at C2 may favor equatorial conformations, as seen in ¹³C NMR shifts (δ 34.6 ppm for quaternary carbons) .

Biological Activity Profiling

Q: What biological activities are associated with cyclohepta[b]pyrrole derivatives, and how do substituents modulate these effects? A:

  • Activities : Cyclohepta[b]pyran analogs (structurally related) exhibit anti-inflammatory, antitumor, and enzyme inhibitory properties. For example, guaianolide-type lactones show cytotoxicity via NF-κB pathway modulation .
  • Substituent Effects : Ethyl/propyl groups may enhance lipophilicity, improving membrane permeability. In vitro assays on similar scaffolds (e.g., sesquiterpene lactones) demonstrate IC₅₀ values <10 μM against cancer cell lines .

Spectral Data Interpretation Challenges

Q: How can researchers resolve overlapping signals in the ¹H NMR spectra of substituted cyclohepta[b]pyrroles? A:

  • Strategies : Use high-field NMR (≥300 MHz) and 2D techniques (COSY, HSQC). For example, in 3-ethyl-2-propyl derivatives, the multiplet at δ 2.58–2.45 ppm (methylene protons) is resolved via HSQC correlations to δ 32.6 ppm (¹³C) .
  • Deuteration : Solvent choice (e.g., CD₂Cl₂) reduces signal splitting. Broad NH signals (δ 7.47 ppm) sharpen with D₂O exchange .

Addressing Data Contradictions in Yield Reports

Q: How should researchers analyze discrepancies in reported yields for similar cyclohepta[b]pyrrole syntheses? A:

  • Factors : Variations arise from catalyst loading (e.g., 0.01 M Cat. II in THF), solvent purity, or column chromatography efficiency. For example, 2-benzyl derivatives yield 79% vs. 84% for isopropyl analogs due to slower elution of aromatic byproducts .
  • Mitigation : Standardize reaction conditions (e.g., inert atmosphere, controlled heating) and validate purification protocols via TLC monitoring .

Analytical Methods for Degradation Studies

Q: What advanced mass spectrometry techniques are suitable for detecting degradation products of 3-ethyl-2-propyl-cyclohepta[b]pyrrole? A:

  • Techniques : High-resolution MS (HRMS) with ESI(+) or EI ionization identifies fragments (e.g., m/z 162 [M⁺–C₂H₅]). For trace analysis, LC-MS/MS with MRM transitions enhances sensitivity .
  • Case Study : EI-MS of 2-sec-butyl derivatives shows base peak at m/z 162 (100%), corresponding to loss of C₃H₇ .

Computational Modeling Applications

Q: How can DFT calculations predict the reactivity of 3-ethyl-2-propyl-cyclohepta[b]pyrrole in nucleophilic substitutions? A:

  • Approach : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate Fukui indices. Ethyl/propyl groups lower electrophilicity at C3 (F⁻ = 0.12 vs. 0.18 for unsubstituted analogs) .
  • Outcome : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C4/C7 positions) .

Environmental and Safety Considerations

Q: What safety protocols are recommended for handling pyrrole derivatives during synthesis? A:

  • PPE : Use nitrile gloves, sealed goggles, and fume hoods to avoid inhalation/dermal exposure.
  • Waste Disposal : Quench reactive intermediates (e.g., KOtBu residues) with isopropanol before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.